醋酸环孢菌素 A 醋酸酯

描述

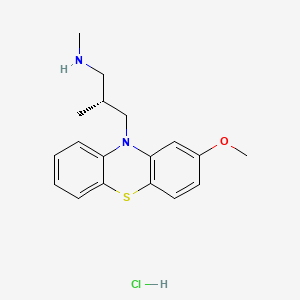

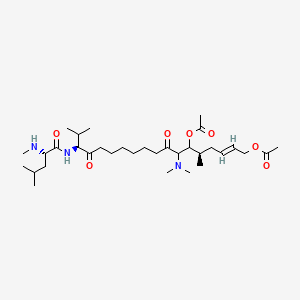

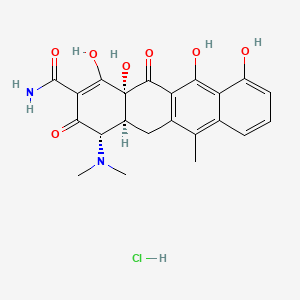

Acetoxy Cyclosporin A Acetate is a compound with the molecular formula C33H59N3O7 . It is also known as Cyclosporin Impurities . The molecular weight of this compound is 609.8 g/mol .

Synthesis Analysis

The synthesis of Cyclosporin A, which is closely related to Acetoxy Cyclosporin A Acetate, has been achieved through isonitrile coupling reactions . The synthetic route involves microwave-mediated carboxylic acid isonitrile couplings, thioacid isonitrile couplings at ambient temperature, and isonitrile-mediated couplings of carboxylic acids and thioacids with amines to form challenging amide bonds .Molecular Structure Analysis

The molecular structure of Acetoxy Cyclosporin A Acetate includes a variety of functional groups, including acetyloxy, dimethylamino, and methylamino groups . The compound has a complex structure with multiple rotatable bonds .Physical And Chemical Properties Analysis

Acetoxy Cyclosporin A Acetate has a molecular weight of 609.8 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 9, and a rotatable bond count of 25 . It is a highly lipophilic molecule .科学研究应用

免疫调节紊乱

环孢菌素 A 因其对几种细胞因子(特别是 T 辅助淋巴细胞)转录的特异性和可逆抑制而成为移植排斥反应预防和治疗的基石。此作用抑制了参与细胞介导免疫的各种细胞类型的激活和/或成熟,使其成为移植排斥反应的一线治疗方法。其应用范围扩展到对标准治疗难治的严重疾病,包括急性眼部白塞氏综合征、内源性葡萄膜炎、银屑病、特应性皮炎、类风湿性关节炎、活动性克罗恩病和肾病综合征等。在某些疾病中,与低剂量皮质类固醇的联合治疗可能会提高反应率,突出了其在各种免疫调节功能障碍中的免疫抑制功效 (Faulds, Goa, & Benfield, 1993)。

神经毒性和肾毒性

环孢菌素 A 的神经毒性作用,包括可逆性后部白质脑病综合征,强调了该药物对神经功能的重大影响。已记录到主要与高血压相关的头痛、精神功能改变、癫痫发作和皮质盲等症状。这篇对环孢菌素 A 神经毒性的综述阐明了其在神经学研究和患者管理中的更广泛影响 (Gijtenbeek, van den Bent, & Vecht, 1999)。同时,环孢菌素和他克莫司(另一种钙调神经磷酸酶抑制剂)的慢性肾毒性对移植医学提出了重大挑战。了解急性和慢性肾毒性的临床和组织学特征对于诊断和管理这些不良反应至关重要,尤其是在肾移植和非肾移植中 (Naesens, Kuypers, & Sarwal, 2009)。

干眼症治疗

炎症在干眼症的发病机制中起关键作用,导致眼表和泪腺炎症。环孢菌素 A 通过抗炎机制治疗角结膜干燥症 (KCS) 的功效已得到皮质类固醇、环孢菌素和多西环素疗法观察到的临床改善的支持。环孢菌素 A 的这一应用强调了其超越免疫抑制的作用,突出了其在眼科疾病中的潜力 (Pflugfelder, 2004)。

作用机制

Target of Action

Acetoxy Cyclosporin A Acetate, like its parent compound Cyclosporin A (CsA), primarily targets calcineurin , a protein phosphatase involved in T-cell activation . The compound binds to the receptor cyclophilin-1 inside cells, producing a complex known as cyclosporine-cyclophilin . This interaction plays a crucial role in the immunomodulatory properties of the compound, preventing organ transplant rejection and treating various inflammatory and autoimmune conditions .

Mode of Action

The compound’s mode of action involves inhibiting the activation of T cells, affecting the induction phase rather than the proliferative phase of lymphoid populations . This interaction results in a decrease in the production of these lymphokines, thereby suppressing the immune response .

Biochemical Pathways

The compound affects the calcineurin pathway , which is crucial for T-cell activation . By inhibiting calcineurin, the compound prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor. This prevents NFAT from translocating to the nucleus and initiating the transcription of genes for IL-2 and other cytokines, thereby suppressing the immune response .

Pharmacokinetics

The pharmacokinetics of Acetoxy Cyclosporin A Acetate are likely to be similar to those of Cyclosporin A, given their structural similarities. Cyclosporin A has a narrow therapeutic range and a large variability in its dose-concentration relationship between different patients and within an individual patient . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties could significantly impact its bioavailability and efficacy .

Result of Action

The result of the compound’s action is a suppression of the immune response , particularly the response mediated by T cells . This makes the compound useful in preventing organ transplant rejection and treating various inflammatory and autoimmune conditions . It also has potential applications in treating diseases characterized by an overactive immune response.

Action Environment

The action of Acetoxy Cyclosporin A Acetate can be influenced by various environmental factors. For instance, the compound’s production and efficacy can be affected by the conditions of the fungal cultures used to produce it . Additionally, the compound’s action can be influenced by the patient’s physiological environment, including factors such as the patient’s immune status and the presence of other medications .

未来方向

属性

IUPAC Name |

[(E,5R,16S)-6-acetyloxy-7-(dimethylamino)-5,17-dimethyl-16-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]-8,15-dioxooctadec-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H59N3O7/c1-22(2)21-27(34-8)33(41)35-30(23(3)4)28(39)18-13-11-12-14-19-29(40)31(36(9)10)32(43-26(7)38)24(5)17-15-16-20-42-25(6)37/h15-16,22-24,27,30-32,34H,11-14,17-21H2,1-10H3,(H,35,41)/b16-15+/t24-,27+,30+,31?,32?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRHBFWMHRQJRD-GZJMPQFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)CCCCCCC(=O)C(C(C(C)CC=CCOC(=O)C)OC(=O)C)N(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/COC(=O)C)C(C(C(=O)CCCCCCC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC)N(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H59N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746919 | |

| Record name | (2E,5R,16S)-7-(Dimethylamino)-5,17-dimethyl-16-[(N-methyl-L-leucyl)amino]-8,15-dioxooctadec-2-ene-1,6-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetoxy Cyclosporin A Acetate | |

CAS RN |

138957-23-0 | |

| Record name | (2E,5R,16S)-7-(Dimethylamino)-5,17-dimethyl-16-[(N-methyl-L-leucyl)amino]-8,15-dioxooctadec-2-ene-1,6-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

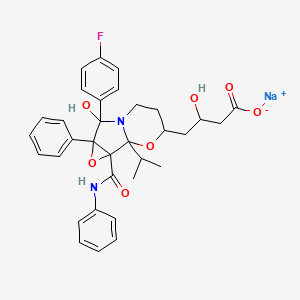

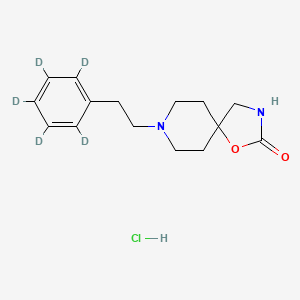

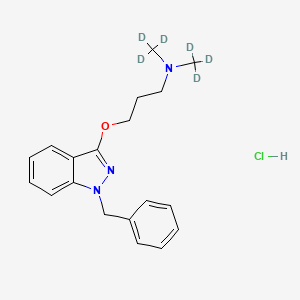

![(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B565537.png)